2-[3-(Trifluoromethyl)phenyl]benzaldehyde
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Overview
Description
“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” is an organic compound with the molecular formula C14H9F3O and a molecular weight of 250.21 g/mol1. It is a derivative of benzaldehyde, where a trifluoromethyl group is attached to the phenyl ring2.
Synthesis Analysis
The synthesis of “2-[3-(Trifluoromethyl)phenyl]benzaldehyde” can be achieved from carbon monoxide and 2-Iodobenzotrifluoride3. However, the detailed procedure and conditions for this synthesis are not provided in the available sources.
Molecular Structure Analysis
The molecular structure of “2-[3-(Trifluoromethyl)phenyl]benzaldehyde” consists of a benzaldehyde group attached to a phenyl ring with a trifluoromethyl group2. The exact 3D structure is not provided in the available sources.
Chemical Reactions Analysis
“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction45.
Physical And Chemical Properties Analysis
“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” is a liquid with a refractive index of 1.466 and a density of 1.32 g/mL at 25 °C6.Scientific Research Applications
Oxidation Studies
Benzaldehyde, including derivatives like 2-[3-(Trifluoromethyl)phenyl]benzaldehyde, has been studied for its oxidation behavior. Namysl et al. (2020) investigated the gas-phase oxidation of benzaldehyde in a jet-stirred reactor, identifying phenol and CO2 as major oxidation products. This study highlights the role of benzaldehyde derivatives in understanding the oxidation mechanisms of aromatic compounds, which could be applicable to understanding the reactivity of 2-[3-(Trifluoromethyl)phenyl]benzaldehyde (Namysl et al., 2020).
Synthetic Applications
Martínez et al. (2005) described the synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes, showcasing the utility of benzaldehyde derivatives in synthesizing complex aromatic compounds. These methodologies could potentially be adapted for compounds like 2-[3-(Trifluoromethyl)phenyl]benzaldehyde, offering pathways to novel naphthoquinone derivatives (Martínez et al., 2005).
Catalysis and Reaction Mechanisms
The catalytic applications of benzaldehyde derivatives have been explored in various chemical transformations. Zhang et al. (2017) demonstrated the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, leading to trifluoromethylated naphthoquinones. This study suggests the potential of 2-[3-(Trifluoromethyl)phenyl]benzaldehyde in catalytic transformations, contributing to the development of fluorinated organic compounds (Zhang et al., 2017).
Material Science Applications
In material science, Ding et al. (2017) synthesized a unique nano-porous Terbium luminescent metal-organic framework using a rigid tricarboxylate ligand, which showed real-time sensitive sensing for benzaldehyde. This research indicates the potential of benzaldehyde derivatives, such as 2-[3-(Trifluoromethyl)phenyl]benzaldehyde, in constructing functional materials for sensing applications (Ding et al., 2017).
Safety And Hazards
“2-[3-(Trifluoromethyl)phenyl]benzaldehyde” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3)4.
Future Directions
The future directions of “2-[3-(Trifluoromethyl)phenyl]benzaldehyde” are not provided in the available sources. However, given its use in the synthesis of other compounds, it may find further applications in organic synthesis and medicinal chemistry.
Please note that this information is based on the available sources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFWILZQHGWOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362699 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]benzaldehyde | |
CAS RN |
223575-93-7 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 223575-93-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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